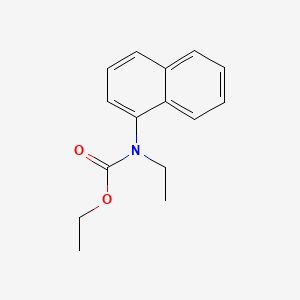
Carbamic acid, ethylnaphthyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-naphthalenecarbamic acid ethyl ester is an organic compound with the molecular formula C15H17NO2. It is a derivative of carbamic acid and naphthalene, characterized by the presence of an ester functional group. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-1-naphthalenecarbamic acid ethyl ester can be synthesized through the esterification of N-ethyl-1-naphthalenecarboxamide with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of N-Ethyl-1-naphthalenecarbamic acid ethyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-naphthalenecarbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: N-ethyl-1-naphthalenecarboxamide and ethanol.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted carbamates and esters.
Scientific Research Applications
N-Ethyl-1-naphthalenecarbamic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-1-naphthalenecarbamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butyrate: Another ester with distinct odor and uses in the flavor and fragrance industry.
Ethyl benzoate: An ester with similar chemical properties but different industrial applications.
Uniqueness
N-Ethyl-1-naphthalenecarbamic acid ethyl ester is unique due to its specific structure, which combines the properties of carbamates and naphthalene derivatives. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other esters .
Properties
CAS No. |
63766-00-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl N-ethyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-3-16(15(17)18-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI Key |
WJJMHXJWKUMPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















